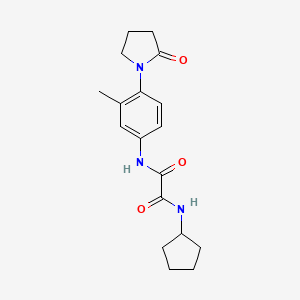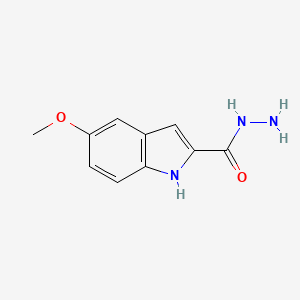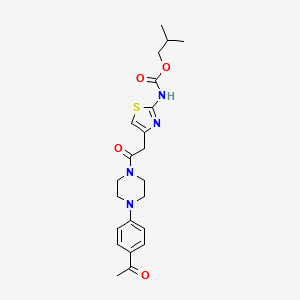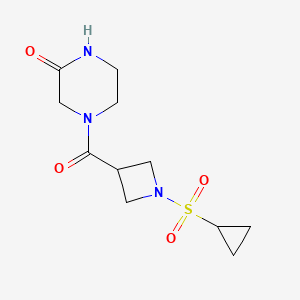
4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Scientific Research Applications
Heterocycle Utilization in Drug Design
Piperazine, closely related to 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one, has significant applications in drug design. It is used as a scaffolding element and introduces water-solubilizing elements into molecules. Derivatives of azetidine, including stretched and spirocyclic motifs, are also notable for their utility in bioactive compound design. This application of piperazine and its derivatives highlights their importance in medicinal chemistry and drug development (Meanwell & Loiseleur, 2022).
Structural Variations and Biological Activity
Substituted piperazines, including structural analogs of this compound, are researched for their interaction with melanocortin receptors. Structural modifications in the piperazine moiety can significantly impact biological activity. These compounds have been synthesized and studied for their binding affinity to various receptors, demonstrating the versatility of piperazine derivatives in pharmacology (Mutulis et al., 2004).
Piperazine Derivatives in Central Pharmacological Activity
Piperazine derivatives, including those structurally related to this compound, have a range of central pharmacological activities. They are involved in the activation of the monoamine pathway, contributing to their use in antipsychotic, antidepressant, and anxiolytic applications. These compounds' central pharmacological properties underscore their importance in therapeutic research and development (Brito et al., 2018).
Synthesis of N-Heterocycles
This compound and its analogs are central to the synthesis of various N-heterocycles, including morpholines and piperazines. The synthesis process often involves reactions with alpha-phenylvinylsulfonium salts, highlighting the compound's role in creating diverse chemical structures with potential pharmacological applications (Matlock et al., 2015).
Antibacterial Properties
Azetidinyl derivatives, structurally similar to this compound, have been evaluated for their antibacterial properties. These compounds show promising activity against a variety of bacterial strains, underlining the potential of azetidine and its derivatives in developing new antibacterial agents (Frigola et al., 1993).
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c15-10-7-13(4-3-12-10)11(16)8-5-14(6-8)19(17,18)9-1-2-9/h8-9H,1-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRYWNMQVTQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2672491.png)
![3-{[3-(3-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2672492.png)

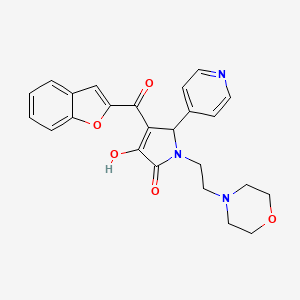

![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672501.png)
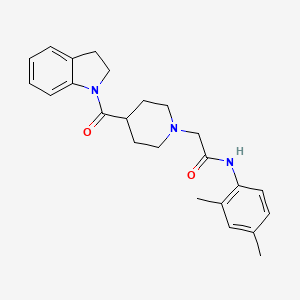
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)
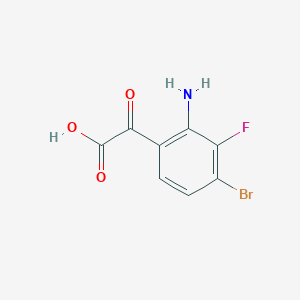

![N-(4-isopropylbenzyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2672509.png)
